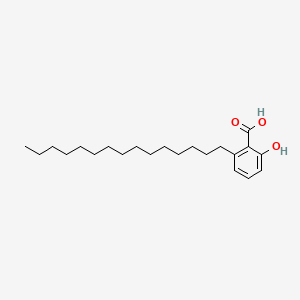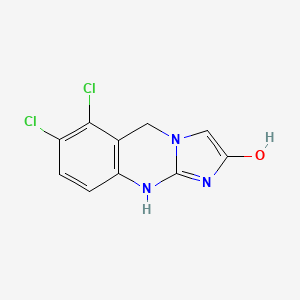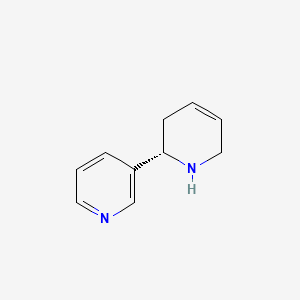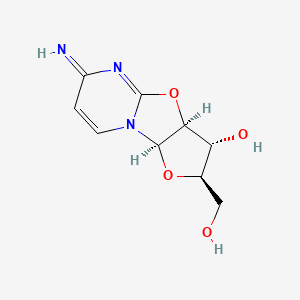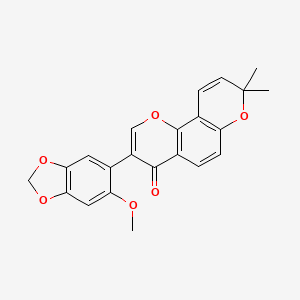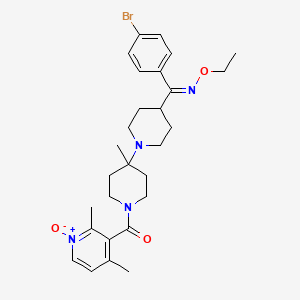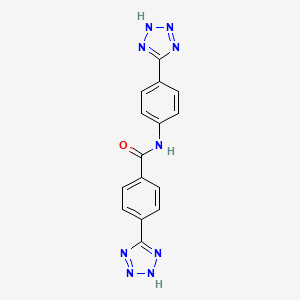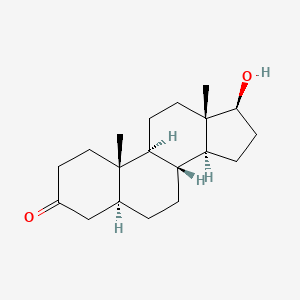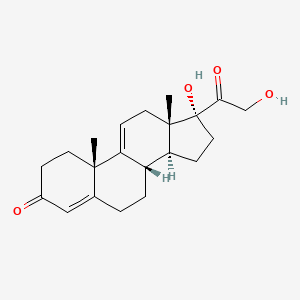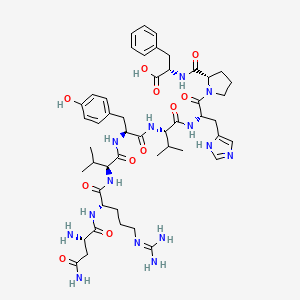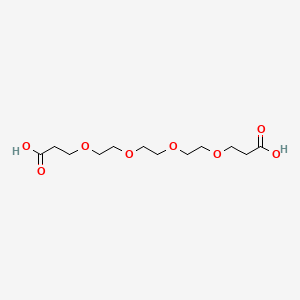
Bis-PEG4-acid
Übersicht
Beschreibung
Bis-PEG4-Säure ist ein Polyethylenglykol (PEG)-Derivat mit zwei terminalen Carbonsäuregruppen. Der hydrophile PEG-Spacer erhöht die Löslichkeit in wässrigen Medien, was es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen macht . Die Summenformel von Bis-PEG4-Säure ist C12H22O8, und es hat ein Molekulargewicht von 294,3 g/mol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Bis-PEG4-Säure wird durch die Reaktion von Polyethylenglykol mit Carbonsäuregruppen synthetisiert. Der Prozess beinhaltet die Verwendung von Kupplungsreagenzien wie EDC (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) oder HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid Hexafluorophosphat) zur Bildung stabiler Amidbindungen .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird Bis-PEG4-Säure unter Verwendung von großtechnischen Synthesetechniken hergestellt, die eine hohe Reinheit und Ausbeute gewährleisten. Die Verbindung wird in der Regel bei -20 °C gelagert, um ihre Stabilität zu erhalten, und ist in verschiedenen Mengen für Forschungs- und industrielle Zwecke erhältlich .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Bis-PEG4-Säure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die terminalen Carbonsäuregruppen können mit primären Amingruppen reagieren, um stabile Amidbindungen zu bilden.
Kupplungsreaktionen: Die Verbindung kann in Kupplungsreaktionen mit Aktivatoren wie EDC oder HATU verwendet werden, um mit anderen Molekülen zu verknüpfen.
Häufige Reagenzien und Bedingungen
EDC: Wird als Kupplungsreagenz verwendet, um Carbonsäuren für die Reaktion mit Aminen zu aktivieren.
HATU: Ein weiteres Kupplungsreagenz, das die Bildung von Amidbindungen erleichtert.
DMSO (Dimethylsulfoxid): Wird häufig als Lösungsmittel verwendet, um Bis-PEG4-Säure für Reaktionen zu lösen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus Reaktionen mit Bis-PEG4-Säure gebildet werden, sind Amidbindungen, die stabil sind und in verschiedenen Anwendungen nützlich sind, darunter die Wirkstoffabgabe und die Biokonjugation .
Wissenschaftliche Forschungsanwendungen
Bis-PEG4-Säure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Vermittler bei der Synthese komplexer Moleküle und Polymere verwendet.
Biologie: Erleichtert die Konjugation von Biomolekülen, verbessert deren Löslichkeit und Stabilität.
Industrie: Wird bei der Herstellung von fortschrittlichen Materialien und Beschichtungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von Bis-PEG4-Säure beruht auf seiner Fähigkeit, stabile Amidbindungen mit primären Amingruppen zu bilden. Diese Reaktion wird durch Kupplungsreagenzien wie EDC oder HATU erleichtert, die die Carbonsäuregruppen für den nukleophilen Angriff durch Amine aktivieren . Der hydrophile PEG-Spacer erhöht die Löslichkeit der Verbindung in wässrigen Medien, wodurch sie für verschiedene Anwendungen geeignet ist .
Wirkmechanismus
The mechanism of action of Bis-PEG4-acid involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by coupling reagents like EDC or HATU, which activate the carboxylic acid groups for nucleophilic attack by amines . The hydrophilic PEG spacer enhances the solubility of the compound in aqueous media, making it suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Azido-PEG5-Succinimidylcarbonat
- L-Homopropargylglycin
- Boc-NH-PEG11-C2-Säure
- Azido-PEG8-THP
- DBCO-PEG4-DBCO
Einzigartigkeit
Bis-PEG4-Säure ist einzigartig aufgrund seiner beiden terminalen Carbonsäuregruppen, die die Bildung stabiler Amidbindungen mit primären Aminen ermöglichen. Diese Eigenschaft, kombiniert mit dem hydrophilen PEG-Spacer, erhöht seine Löslichkeit und Vielseitigkeit in verschiedenen Anwendungen .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O8/c13-11(14)1-3-17-5-7-19-9-10-20-8-6-18-4-2-12(15)16/h1-10H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEVPLDBBPWJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


